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Compound of Interest

Compound Name:
2-CHLORO-5-

FLUOROBENZOXAZOLE

Cat. No.: B183587 Get Quote

This guide provides a comparative analysis of the in-vitro efficacy of various halogenated

benzoxazole derivatives, with a focus on compounds structurally related to 2-chloro-5-
fluorobenzoxazole. The information presented is intended for researchers, scientists, and

professionals in the field of drug development.

Benzoxazole and its derivatives are heterocyclic compounds recognized for their wide range of

pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The

inclusion of halogen moieties, such as chlorine and fluorine, can significantly influence the

biological activity of these compounds.[4] This guide summarizes key experimental findings on

the in-vitro efficacy of these derivatives against various cell lines and microbial strains.

Anticancer Activity
Halogenated benzoxazole derivatives have demonstrated notable cytotoxic activity against

several human cancer cell lines. The presence of a chloro group at the 5-position of the

benzoxazole ring has been shown to be important for anticancer activity.[5]

Table 1: In-Vitro Anticancer Efficacy of Halogenated Benzoxazole Derivatives
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Compound
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM) Source

Compound

5e (a

benzoxazole

derivative)

HepG2

(Liver)
4.13 ± 0.2 Sorafenib 9.18 ± 0.6 [6]

HCT-116

(Colon)
6.93 ± 0.3 Sorafenib 5.47 ± 0.3 [6]

MCF-7

(Breast)
8.67 ± 0.5 Sorafenib 7.26 ± 0.3 [6]

Compound

5c (a

benzoxazole

derivative)

HepG2

(Liver)
5.93 ± 0.2 Sorafenib 9.18 ± 0.6 [6]

HCT-116

(Colon)
7.14 ± 0.4 Sorafenib 5.47 ± 0.3 [6]

MCF-7

(Breast)
8.93 ± 0.6 Sorafenib 7.26 ± 0.3 [6]

Compound

11 (5-chloro-

benzoxazole

derivative)

MDA-MB-231

(Breast)
5.63 Sorafenib 7.47 [5]

MCF-7

(Breast)
3.79 Sorafenib 7.26 [5]

Compound

12 (5-chloro-

benzoxazole

derivative)

MDA-MB-231

(Breast)
6.14 Sorafenib 7.47 [5]

MCF-7

(Breast)
6.05 Sorafenib 7.26 [5]
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Methyl 2-

(thiophen-2-

yl)benzo[d]ox

azole-6-

carboxylate

(BK89)

MCF-7

(Breast)

Induces

49.44%

apoptosis

Fluorouracil

Not specified

for apoptosis

%

[7]

Methyl 2-

(furan-2-

yl)benzo[d]ox

azole-6-

carboxylate

(BK82)

MCF-7

(Breast)

Arrests 85%

of cells in

G0/G1 phase

Not specified Not specified [7]

Note: Specific structures for compounds 5e, 5c, 11, and 12 can be found in the cited literature.

Some benzoxazole derivatives are believed to exert their anticancer effects by acting as

inhibitors of enzymes such as VEGFR-2.[6] For instance, compounds 5e and 5c have been

shown to potently inhibit VEGFR-2 with IC50 values of 0.07 ± 0.01 µM and 0.08 ± 0.01 µM,

respectively, which is more potent than the reference drug sorafenib (IC50 = 0.1 ± 0.02 µM).[6]

Another proposed mechanism of action for some benzoxazole derivatives is the induction of

cytochrome P450 CYP1A1 gene expression.[8]
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Caption: Proposed anticancer mechanisms of benzoxazole derivatives.

Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their efficacy against a range of bacterial

and fungal pathogens.[1] The introduction of a halogen atom can enhance the antimicrobial

properties of these compounds.

Table 2: In-Vitro Antimicrobial Efficacy of Halogenated Benzoxazole Derivatives
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Compoun
d/Derivati
ve Series

Microbial
Strain

Activity
Measure
ment

Result
Standard
Drug

Result Source

2-

substituted

benzoxazol

es

E. coli
Zone of

Inhibition

Potent at

25 µg/mL
Cefixime

Not

specified
[1]

S. aureus
Zone of

Inhibition

Moderate

activity
Cefixime

Not

specified
[1]

C. albicans
Zone of

Inhibition

Moderate

activity

Griseofulvi

n

Not

specified
[1]

5-Chloro-

1,3-

benzoxazol

-2(3H)-one

derivatives

(P4A, P4B)

Various

Gram-

positive

and Gram-

negative

bacteria

and fungi

Not

specified

Good

antibacteri

al and

antifungal

activity

Ampicillin,

Cephalexin

P4A/P4B

activity is

half of

standards

[9]

2-(p-

chloro-

benzyl)-5-

[3-(4-ethly-

1-

piperazynl)

propionami

do]-

benzoxazol

e

Gram-

positive

and Gram-

negative

bacteria, C.

albicans

Not

specified
Evaluated

Not

specified

Not

specified
[10]

Molecular docking studies suggest that the antibacterial activity of some benzoxazole

derivatives may be linked to the inhibition of DNA gyrase, an essential bacterial enzyme.[1][11]
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Caption: General workflow for in-vitro antimicrobial screening.

Experimental Protocols
In-Vitro Cytotoxicity Screening (MTT Assay)
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by inference, cell viability.

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a

specific density and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the

benzoxazole derivatives and a reference drug (e.g., sorafenib) for a specified period (e.g., 48

or 72 hours).

MTT Addition: After the incubation period, the medium is removed, and MTT solution is

added to each well. The plate is then incubated to allow the MTT to be metabolized by viable

cells into formazan crystals.

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl

sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50)

is calculated from the dose-response curve.[5]

Antimicrobial Susceptibility Testing (Agar Diffusion
Method)
This method is used to determine the susceptibility of microorganisms to antimicrobial agents.

Culture Preparation: Bacterial and fungal strains are cultured on appropriate agar media

(e.g., nutrient agar for bacteria, YEPD agar for fungi) at their optimal growth temperatures.[1]

Inoculation: The surface of the agar plates is uniformly inoculated with the microbial

suspension.

Compound Application: Sterile paper discs impregnated with a known concentration of the

test compounds and a standard antibiotic (e.g., ciprofloxacin) are placed on the agar surface.

A solvent control (e.g., DMSO) is also included.
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Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where

microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of

the antimicrobial activity of the compound.[1]

Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Serial Dilution: A serial dilution of the benzoxazole derivatives is prepared in a liquid growth

medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with a standardized suspension of the test

microorganism.

Incubation: The plate is incubated under appropriate conditions.

Visual Assessment: The MIC is determined as the lowest concentration of the compound at

which there is no visible turbidity or growth of the microorganism.[1][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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